3-[1-(1-ethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
Scientific Research Applications
Antimicrobial and Antimycobacterial Activity
Research has demonstrated that derivatives of oxadiazole and pyrazole, sharing structural features with the compound of interest, exhibit significant antimicrobial and antimycobacterial properties. These compounds have been synthesized and evaluated for their biological activity against a range of microbial strains. For instance, derivatives containing the oxadiazole moiety have been synthesized and shown to possess antimycobacterial activity, highlighting their potential as leads for developing new antimicrobial agents (R.V.Sidhaye et al., 2011). Similarly, compounds featuring pyrazole and methanone groups have been synthesized and evaluated for their antimicrobial efficacy, with some showing good activity comparable to standard drugs (Satyender Kumar et al., 2012).
Anticancer Activity
Compounds with structural similarities, particularly those incorporating pyrazole and oxadiazole moieties, have been explored for their anticancer potential. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug (H. Hafez et al., 2016). This underscores the potential of such compounds in cancer research and therapy.
Molecular Docking and Drug Design
Research has also focused on the use of compounds with pyrazole and oxadiazole moieties in drug design, utilizing molecular docking studies to predict their interaction with biological targets. These studies help in understanding the binding affinity and mode of action of potential therapeutic agents. For instance, molecular docking studies of pyrazole-clubbed oxazole derivatives have indicated their potential utility in overcoming microbial resistance to pharmaceutical drugs, offering insights into the design of new antimicrobial and anticancer agents (Kanubhai D. Katariya et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a 1H-pyrazole ring. Compounds containing these moieties have been found to interact with various biological targets. For instance, 1,2,4-oxadiazoles have been reported to have antiviral, anti-inflammatory, and anticancer activities . Pyrrolidines are found in many biologically active compounds and drugs, and 1H-pyrazoles have been used in the development of a variety of drugs with diverse targets .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the biological activities associated with 1,2,4-oxadiazoles, pyrrolidines, and 1h-pyrazoles, it’s possible that the compound could affect pathways related to inflammation, viral replication, or cell proliferation .
Result of action
Without specific information, it’s difficult to predict the exact molecular and cellular effects of this compound. Based on the known activities of similar compounds, it might have anti-inflammatory, antiviral, or anticancer effects .
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-17-6-4-10(14-17)12(18)16-5-3-9(7-16)11-13-8-19-15-11/h4,6,8-9H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZMGNYDTADCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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